molecular formula C24H42N2O4 B2756372 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol CAS No. 612048-78-9

1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

Cat. No. B2756372
CAS RN: 612048-78-9
M. Wt: 422.61
InChI Key: DUUNBUMERVCPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol is a useful research compound. Its molecular formula is C24H42N2O4 and its molecular weight is 422.61. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Designing Mass-Separating Agents Research indicates the potential of piperazine-containing Good’s buffers, which share structural features with the compound , in acting as mass-separating agents for the separation of propanols from water. This application is particularly relevant in the chemical industry for the efficient and effective separation of azeotropic mixtures, demonstrating the compound's potential utility in industrial separation processes (Taha, 2016).

Molecular Structure Analysis Another study focuses on the molecular structure of a related 2-propanol derivative, highlighting the interactions between phenol groups and alkyl substituents within the crystal structure. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their application in materials science and drug design (Asgarova et al., 2011).

Comparative Pharmacology The comparative pharmacology of N-alkyl-arterenols, including compounds structurally similar to the one , has been explored. This research provides insights into the excitatory and inhibitory actions of these compounds, offering a foundation for further investigation into their therapeutic potential and mechanisms of action in the human body (Marsh Dt et al., 1948).

Surface Chemistry and Catalysis Investigations into the thermal chemistry of 1-chloro-2-methyl-2-propanol on Ni(100) surfaces shed light on the potential catalytic applications of similar compounds. The formation of oxametallacycle surface intermediates through thermal activation suggests applications in catalysis and surface chemistry, where these processes can be harnessed for the synthesis of new materials or in catalytic reactions (Zhao et al., 2010).

Antioxidant Activities The study on the antioxidant activities of phenols and catechols, including compounds with structural similarities, emphasizes the significance of these compounds in developing antioxidants. Such research is pivotal for pharmaceutical applications, where antioxidants play a crucial role in mitigating oxidative stress and preventing related diseases (Barclay et al., 1999).

properties

IUPAC Name

1-(2-tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O4/c1-18(2)29-16-20(27)14-25-9-11-26(12-10-25)15-21(28)17-30-23-8-7-19(3)13-22(23)24(4,5)6/h7-8,13,18,20-21,27-28H,9-12,14-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNBUMERVCPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC(COC(C)C)O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

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